LY 487379-d3 Hydrochloride LY 487379-d3 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199825
InChI:
SMILES:
Molecular Formula: C₂₁H₁₇D₃ClF₃N₂O₄S
Molecular Weight: 491.93

LY 487379-d3 Hydrochloride

CAS No.:

Cat. No.: VC0199825

Molecular Formula: C₂₁H₁₇D₃ClF₃N₂O₄S

Molecular Weight: 491.93

* For research use only. Not for human or veterinary use.

LY 487379-d3 Hydrochloride -

Specification

Molecular Formula C₂₁H₁₇D₃ClF₃N₂O₄S
Molecular Weight 491.93

Introduction

Chemical Properties and Structure

LY 487379-d3 Hydrochloride is characterized by the chemical name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide-d3 hydrochloride . The compound features a complex structure containing a trifluoroethyl group, a pyridinylmethyl moiety, and a phenoxy linkage, with three deuterium atoms incorporated into its structure.

The molecular formula of LY 487379-d3 Hydrochloride is C₂₁H₁₇D₃ClF₃N₂O₄S, with a molecular weight of approximately 491.93 g/mol . The deuterium labeling (d3) distinguishes this compound from its non-deuterated parent compound, making it particularly useful for pharmacokinetic and metabolic studies where tracking the compound's fate in biological systems is essential.

Table 1. Physicochemical Properties of LY 487379-d3 Hydrochloride

PropertyValueReference
Chemical FormulaC₂₁H₁₇D₃ClF₃N₂O₄S
Molecular Weight491.93 g/mol
CAS Number353229-59-1
Physical StateNeat/Solid
Storage Conditions2-8°C (Refrigerated)
PurityMinimum 95%

The structural characteristics of LY 487379-d3 Hydrochloride, particularly its deuterium labeling, enable researchers to conduct isotope-based studies without significantly altering the compound's pharmacological properties compared to its non-deuterated counterpart.

Pharmacological Profile

Mechanism of Action

LY 487379-d3 Hydrochloride functions as a positive allosteric modulator (PAM) that selectively targets metabotropic glutamate receptor 2 (mGluR2) . As an allosteric modulator, it binds to a site distinct from the orthosteric (glutamate) binding site, enhancing the receptor's response to its endogenous ligand glutamate without directly activating the receptor . This mechanism offers advantages over direct agonists, potentially providing more nuanced modulation of receptor activity with fewer side effects.

The compound potentiates glutamate-stimulated [³⁵S]GTPγS binding, a measure of G-protein activation following receptor stimulation, with an EC₅₀ value of 1.7 μM for mGluR2 . This indicates moderate potency in enhancing receptor signaling in the presence of glutamate.

Receptor Selectivity

A key characteristic of LY 487379-d3 Hydrochloride is its high selectivity for mGluR2 over other metabotropic glutamate receptor subtypes. The compound shows significantly lower potency at mGluR3 receptors (EC₅₀ > 10 μM) despite the structural similarities between these two group II metabotropic glutamate receptors . Furthermore, it demonstrates no appreciable activity at other metabotropic glutamate receptor subtypes, including mGluR5 and mGluR7 .

Table 2. Receptor Selectivity of LY 487379 Hydrochloride

ReceptorEC₅₀ ValueActivityReference
mGluR21.7 μMPositive allosteric modulation
mGluR3>10 μMMinimal effect
mGluR5Not applicableNo activity
mGluR7Not applicableNo activity

This selectivity profile makes LY 487379-d3 Hydrochloride a valuable tool for investigating the specific role of mGluR2 receptors in neurological processes and disorders, enabling researchers to differentiate between the functions of different metabotropic glutamate receptor subtypes.

Research Applications

Neurological Disorder Research

LY 487379-d3 Hydrochloride has significant potential as a research tool for investigating the role of mGluR2 receptors in various neurological and psychiatric disorders. The deuterium labeling provides advantages for tracking the compound in biological systems without significantly altering its pharmacological properties.

Specific applications include:

  • Schizophrenia research: Dysfunction of glutamatergic neurotransmission has been implicated in schizophrenia, and mGluR2 positive allosteric modulators may represent a novel therapeutic approach .

  • Anxiety disorders: Group II metabotropic glutamate receptors are involved in anxiety-related behaviors, and selective modulation of mGluR2 may offer anxiolytic effects with fewer side effects than current treatments .

  • Neurodegenerative disorders: Excessive glutamatergic signaling contributes to excitotoxicity in various neurodegenerative conditions, and mGluR2 potentiation may provide neuroprotective effects .

Neuroprotection Studies

Research has suggested that mGluR2 activation may confer neuroprotection against ischemic damage in vulnerable hippocampal neurons . A study by Motolese et al. (2015) demonstrated that targeting type-2 metabotropic glutamate receptors could protect hippocampal neurons against ischemic damage, highlighting the potential of mGluR2 PAMs like LY 487379-d3 Hydrochloride in neuroprotection research .

Cognitive Flexibility

Studies by Nikiforuk et al. (2010) have shown that LY 487379 Hydrochloride promotes cognitive flexibility in rat models . This finding suggests potential applications in conditions characterized by cognitive rigidity or perseverative behaviors, such as obsessive-compulsive disorder or certain aspects of autism spectrum disorders.

PropertyLY 487379 HydrochlorideLY 487379-d3 HydrochlorideReference
Molecular FormulaC₂₁H₁₉ClF₃N₂O₄SC₂₁H₁₇D₃ClF₃N₂O₄S
Molecular Weight488.91 g/mol491.93 g/mol
Pharmacological TargetmGluR2mGluR2
EC₅₀ for mGluR21.7 μMSimilar to non-deuterated
Primary ApplicationResearch toolIsotope-labeled research tool

The deuterated version offers advantages for metabolic and pharmacokinetic studies, allowing researchers to track the compound and its metabolites using mass spectrometry or other analytical techniques that can distinguish between the deuterated compound and endogenous molecules or metabolites of the non-deuterated compound.

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